Hexa-2,4-diyne-1,6-diamine;sulfuric acid
Description
Structure
2D Structure
Properties
CAS No. |
116322-59-9 |
|---|---|
Molecular Formula |
C6H10N2O4S |
Molecular Weight |
206.22 g/mol |
IUPAC Name |
hexa-2,4-diyne-1,6-diamine;sulfuric acid |
InChI |
InChI=1S/C6H8N2.H2O4S/c7-5-3-1-2-4-6-8;1-5(2,3)4/h5-8H2;(H2,1,2,3,4) |
InChI Key |
QHVKEPDJVFTZBB-UHFFFAOYSA-N |
Canonical SMILES |
C(C#CC#CCN)N.OS(=O)(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Strategies for the Synthesis of Hexa-2,4-diyne-1,6-diamine
The creation of the Hexa-2,4-diyne-1,6-diamine molecule hinges on two key transformations: the formation of the diyne scaffold and the incorporation of the terminal amine groups.
The formation of the 1,3-diyne backbone of Hexa-2,4-diyne-1,6-diamine is typically achieved through the oxidative coupling of terminal alkynes. The Glaser coupling, and its subsequent modifications like the Hay and Eglinton reactions, are prominent methods for this transformation. synarchive.comrsc.orgwikipedia.org These reactions involve the use of a copper catalyst to facilitate the dimerization of terminal alkynes.
For the synthesis of Hexa-2,4-diyne-1,6-diamine, the logical precursor is propargylamine (B41283) (3-amino-1-propyne). The Glaser-Hay coupling, which utilizes a copper(I) catalyst in the presence of an amine base and an oxidant (typically oxygen from the air), provides an effective route for the homocoupling of propargylamine. synarchive.comnih.gov The reaction proceeds through the formation of a copper(I) acetylide intermediate, which then undergoes oxidative coupling to yield the symmetrical diyne. wikipedia.org
A general representation of this synthetic approach is depicted below:
2 H₂N-CH₂-C≡CH (Propargylamine) + [Cu(I) catalyst, Base, O₂] → H₂N-CH₂-C≡C-C≡C-CH₂-NH₂ (Hexa-2,4-diyne-1,6-diamine) + 2 H₂O
The choice of reaction conditions, including the specific copper salt, the amine base (such as TMEDA - N,N,N',N'-tetramethylethylenediamine), solvent, and temperature, can be optimized to maximize the yield of the desired product. rsc.orgnih.gov
| Reaction | Catalyst/Reagent | Key Features |
|---|---|---|
| Glaser Coupling | Cu(I) salt, base, oxidant (O₂) | One of the oldest methods for alkyne homocoupling. wikipedia.org |
| Hay Coupling | Cu(I) salt with TMEDA, O₂ | An accelerated version of the Glaser coupling. wikipedia.org |
| Eglinton Reaction | Stoichiometric Cu(II) salt (e.g., copper(II) acetate) in pyridine | Does not require an external oxidant. wikipedia.org |
In the context of synthesizing Hexa-2,4-diyne-1,6-diamine via the coupling of propargylamine, the amine functionality is inherent to the precursor. However, in alternative synthetic strategies that might involve the initial formation of a different hexa-2,4-diyne derivative, subsequent amine functionalization would be necessary. One such approach could involve the synthesis of Hexa-2,4-diyne-1,6-diol, followed by the conversion of the terminal hydroxyl groups to amines. This could be achieved through a variety of methods, such as conversion to a leaving group (e.g., tosylate) followed by nucleophilic substitution with an amine source like ammonia (B1221849) or a protected amine equivalent.
Salt Formation Mechanisms with Sulfuric Acid
The formation of a salt between Hexa-2,4-diyne-1,6-diamine and sulfuric acid is a classic acid-base reaction. The basic nature of the primary amine groups facilitates their interaction with the strong acid, sulfuric acid.
Hexa-2,4-diyne-1,6-diamine possesses two primary amine groups, each with a lone pair of electrons on the nitrogen atom, making them Brønsted-Lowry bases. Sulfuric acid (H₂SO₄) is a strong diprotic acid, capable of donating two protons. The reaction between the diamine and sulfuric acid involves the transfer of protons from the acid to the amine groups. youtube.com
The stoichiometry of the reactants plays a crucial role in determining the final protonation state of the diamine. chemicalforums.com When one equivalent of sulfuric acid is reacted with one equivalent of the diamine, it is likely that both amine groups will be protonated, forming the dicationic species and the sulfate (B86663) dianion.
H₂N-CH₂-(C≡C)₂-CH₂-NH₂ + H₂SO₄ → [H₃N⁺-CH₂-(C≡C)₂-CH₂-N⁺H₃]SO₄²⁻
The equilibrium of this reaction lies far to the right due to the significant difference in pKa values between the protonated amine (an ammonium (B1175870) ion) and sulfuric acid. The protonation constants (pKa values) of aliphatic diamines are influenced by the distance between the two amino groups. acs.orgresearchgate.net For Hexa-2,4-diyne-1,6-diamine, the rigid diyne spacer separates the two amine groups, which would influence their respective basicities.
The isolation of the Hexa-2,4-diyne-1,6-diamine;sulfuric acid salt in a crystalline form is essential for its purification and characterization. The choice of crystallization technique depends on the solubility of the salt in various solvents. Since the product is an ionic salt, it is expected to be soluble in polar solvents and insoluble in nonpolar organic solvents.
Evaporation crystallization is a common method for obtaining crystals from a solution. ebner-co.de This involves dissolving the salt in a suitable solvent at an elevated temperature and then allowing the solvent to evaporate slowly, leading to the formation of crystals as the solution becomes supersaturated. Cooling crystallization, where a saturated solution at a higher temperature is slowly cooled to induce crystallization, is another viable technique, particularly if the solubility of the salt is strongly temperature-dependent. ebner-co.de
For amine sulfate salts, the addition of a less polar solvent (an anti-solvent) to a solution of the salt in a polar solvent can also induce precipitation and crystallization. The careful control of parameters such as the rate of cooling, the rate of solvent evaporation, or the rate of anti-solvent addition is critical for obtaining well-defined, high-purity crystals. google.comgoogle.com
Derivatization Pathways from this compound
The presence of both a conjugated diyne system and primary amine groups in Hexa-2,4-diyne-1,6-diamine makes it a valuable building block for further chemical synthesis. The sulfuric acid salt can be readily converted back to the free diamine by treatment with a base, which can then be used in various derivatization reactions.
The conjugated diyne unit is susceptible to a range of reactions. It can undergo electrophilic addition reactions, where electrophiles add across the triple bonds. youtube.com Furthermore, the diyne functionality can participate in polymerization reactions, potentially leading to the formation of conjugated polymers with interesting electronic and optical properties. youtube.com The polymerization can be initiated by thermal or photochemical means.
The primary amine groups offer another avenue for derivatization. They can react with a variety of electrophiles, such as acyl chlorides or anhydrides, to form amides. They can also undergo condensation reactions with aldehydes and ketones to form imines. youtube.com The diamine nature of the molecule allows it to act as a monomer in condensation polymerizations with dicarboxylic acids or their derivatives to produce polyamides. youtube.com Additionally, multicomponent polymerizations involving the diamine, diynes, and other reagents like sulfur have been explored to create novel polymer backbones. researchgate.net
| Functional Group | Reaction Type | Potential Products |
|---|---|---|
| Diyne | Electrophilic Addition | Halogenated or hydrated alkene/alkane derivatives |
| Diyne | Polymerization | Conjugated polymers |
| Amine | Acylation | Diamides |
| Amine | Condensation with Carbonyls | Diimines |
| Diamine (as monomer) | Condensation Polymerization | Polyamides |
Chemical Transformations of the Diyne Moiety
The primary and most extensively studied chemical transformation of the diyne moiety in compounds like hexa-2,4-diyne-1,6-diamine is solid-state polymerization. This process, often initiated by heat or radiation (such as UV, gamma, or electron beams), converts the monomer crystals into a highly ordered, conjugated polymer, known as a polydiacetylene. researchgate.net The reaction proceeds via a 1,4-addition mechanism, where adjacent diyne units in the crystal lattice react to form a polymer backbone with alternating double and triple bonds.
The feasibility and rate of solid-state polymerization are highly dependent on the packing of the monomer molecules in the crystal. For an efficient topochemical polymerization to occur, the monomer units must be arranged in a specific ladder-like fashion. rdd.edu.iq The distance between adjacent diyne rods and the angle they form with the translational axis of the crystal are critical parameters. rdd.edu.iq
Derivatives of the parent compound, such as hexa-2,4-diyne-1,6-diol, have been extensively studied to understand these transformations. For instance, the thermal polymerization of 2,4-hexadiyne-1,6-diyl bis-(p-toluenesulfonate) has been investigated in both liquid and solid states, revealing significant differences in thermodynamic and kinetic parameters. mdpi.com The heat of reaction for the liquid-state polymerization was found to be 2.8 times higher than that of the solid-state reaction (360 ± 5 vs. 128 ± 4 kJ mol⁻¹). mdpi.com
Beyond polymerization, the diyne moiety can participate in other reactions, such as cyclization. For example, 2,4-hexadiyne-1,6-diol (B1360023) has been shown to react with osmium clusters to form complexes with a pentagonal pyramid cluster framework through diyne cyclization. nih.gov
Table 1: Polymerization Studies on Hexa-2,4-diyne Derivatives
| Derivative | Initiator | State | Key Finding |
|---|---|---|---|
| 2,4-hexadiyne-1,6-diyl bis(2,2,5,5-tetramethyl-1-oxyl-3-pyrroline-3-carboxylate) | UV, e-beam, γ-ray, Thermal | Solid | No polymerization observed with radiation; thermal treatment caused darkening. researchgate.net |
| 2,4-hexadiyne-1,6-diyl bis-(p-toluenesulfonate) | Thermal | Liquid & Solid | Reaction heat differs significantly between liquid and solid states. mdpi.com |
| 2,4-hexadiyne-1,6-dibenzoate | Not specified | Solid | Reported to not undergo solid-state polymerization. rdd.edu.iq |
| Various carboxylate esters of 2,4-hexadiyne-1,6-diol | γ-ray | Solid | Many esters could be polymerized in the solid state. rdd.edu.iq |
Modifications of the Amine Functionalities
The terminal amine groups of hexa-2,4-diyne-1,6-diamine offer sites for a variety of chemical modifications, which can be used to alter the properties of the monomer and the resulting polymers. The formation of the sulfuric acid salt is a primary example of such a modification, where the amine groups are protonated. This salt formation can significantly impact the intermolecular interactions, such as hydrogen bonding, which in turn influences the crystal packing and the potential for solid-state polymerization.
Another important class of reactions involving the amine functionalities is condensation polymerization. The diamine can react with bifunctional compounds like diacid chlorides to form polyamides. libretexts.org For example, the reaction of a diamine with a diacid chloride at the interface of two immiscible liquids (interfacial polymerization) can produce a polymer film. libretexts.org A related reaction involves the condensation of 2,4-hexadiyn-1,6-dioyl chloride with diamines like piperazine (B1678402) or hexamethylene diamine to yield polyamides. rdd.edu.iq These reactions create a polymer with the diyne unit incorporated into the backbone, offering the potential for further cross-linking or modification via the diyne moiety.
The amine groups can also be functionalized through reactions such as acylation or alkylation prior to polymerization. These modifications can introduce various side chains, affecting the solubility, processability, and functional properties of the resulting polymers. While specific studies on the acylation and alkylation of hexa-2,4-diyne-1,6-diamine are not extensively detailed in the provided context, the general reactivity of primary amines suggests that these transformations are chemically feasible.
Table 2: Examples of Reactions Involving Amine Functionalities in Diyne Chemistry
| Reactants | Reaction Type | Product Type | Significance |
|---|---|---|---|
| Hexa-2,4-diyne-1,6-diamine + Sulfuric Acid | Acid-Base | Diammonium Salt | Alters crystal packing and intermolecular forces. |
| 2,4-Hexadiyn-1,6-dioyl chloride + Piperazine | Interfacial Polycondensation | Polyamide | Forms a polymer with diyne units in the backbone. rdd.edu.iq |
| 2,4-Hexadiyn-1,6-dioyl chloride + Hexamethylene diamine | Interfacial Polycondensation | Polyamide | Creates a hard, dark solid polymer. rdd.edu.iq |
| Hexamethylene diamine + Sebacoyl chloride | Interfacial Polymerization | Nylon 6,10 | Demonstrates the principle of forming polyamide films from diamines. libretexts.org |
Advanced Structural Elucidation and Supramolecular Architecture
Single-Crystal X-ray Diffraction Analysis of Hexa-2,4-diyne-1,6-diamine;sulfuric acid
Solid-State Spectroscopic Investigations (Beyond Basic Identification)
Solid-state spectroscopic techniques provide valuable insights into the local environment and dynamics of atoms and functional groups within the crystal lattice, complementing the long-range order information obtained from X-ray diffraction.
High-Resolution Solid-State Nuclear Magnetic Resonance Spectroscopy for Structural Insight
High-resolution solid-state NMR (ssNMR) spectroscopy would be a powerful tool for characterizing the structure of this compound. 13C ssNMR would provide information about the different carbon environments within the diammonium cation. The chemical shifts of the acetylenic carbons would be particularly sensitive to their local electronic environment and packing effects. 15N ssNMR could be used to probe the nitrogen atoms of the ammonium (B1175870) groups, providing insights into the hydrogen bonding interactions. Techniques such as cross-polarization magic-angle spinning (CP-MAS) would be employed to enhance the signal of the less abundant nuclei and provide information on the proximity of different atomic groups.
Table 1: Predicted 13C Solid-State NMR Chemical Shift Ranges for Hexa-2,4-diyne-1,6-diammonium Sulfate (B86663)
| Carbon Type | Predicted Chemical Shift Range (ppm) |
| C≡C | 60 - 80 |
| CH2 | 30 - 50 |
Note: These are predicted ranges and can vary based on crystal packing and intermolecular interactions.
Raman and Infrared Spectroscopy for Vibrational Mode Analysis and Structural Confirmation
Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, probes the vibrational modes of the molecule and is highly sensitive to molecular structure and intermolecular interactions.
In the IR spectrum, the N-H stretching vibrations of the ammonium groups would appear as a broad band in the region of 3000-3300 cm-1, characteristic of strong hydrogen bonding. The C≡C stretching vibration of the diyne would be expected to be weak or absent in the IR spectrum due to the symmetry of the molecule, but it should be observable in the Raman spectrum, typically in the range of 2100-2200 cm-1. The characteristic vibrations of the sulfate anion would also be prominent, particularly the strong S-O stretching modes.
Table 2: Key Vibrational Modes for Hexa-2,4-diyne-1,6-diammonium Sulfate
| Vibrational Mode | Expected Wavenumber Range (cm-1) | Spectroscopic Technique |
| N-H Stretch (H-bonded) | 3000 - 3300 | IR |
| C-H Stretch | 2850 - 3000 | IR, Raman |
| C≡C Stretch | 2100 - 2200 | Raman |
| S-O Stretch (Sulfate) | 1000 - 1150 | IR, Raman |
Exploration of Supramolecular Assembly Principles
The formation of the this compound salt is a clear example of supramolecular assembly driven by strong and directional non-covalent interactions. The primary driving force for the assembly is the electrostatic attraction between the dicationic organic component and the dianionic sulfate. This is further directed by the formation of a comprehensive network of N-H···O hydrogen bonds.
The linear and rigid nature of the hexa-2,4-diyne-1,6-diammonium cation, coupled with the tetrahedral geometry of the sulfate anion, would likely lead to a highly ordered and predictable packing arrangement. The principles of crystal engineering could be applied to understand and potentially predict the resulting crystal structure. The interplay between the size and shape of the ions, and the directionality of the hydrogen bonds, are the key factors governing the self-assembly process in the solid state. The resulting supramolecular architecture is a testament to the power of molecular recognition and self-organization in the formation of crystalline materials.
Crystal Engineering Strategies for Controlled Self-Assembly and Monomer Packing
Crystal engineering provides a strategic approach to designing solid-state structures with desired properties by understanding and utilizing intermolecular interactions. For diacetylene compounds, a primary goal of crystal engineering is to achieve a specific monomer packing that is conducive to topochemical polymerization. This polymerization requires the diacetylene moieties of adjacent monomers to be aligned in a parallel fashion with a specific repeating distance.
In the case of Hexa-2,4-diyne-1,6-diammonium sulfate (the ionic form of the named compound), the primary amine groups are protonated to form ammonium cations, which, along with the sulfate anions, play a crucial role in directing the self-assembly process. The strong, directional hydrogen bonds that can be formed between the ammonium groups and the sulfate anions are a powerful tool in crystal engineering. These interactions can be leveraged to guide the diacetylene molecules into a stacked arrangement suitable for polymerization.
The table below summarizes typical parameters for hydrogen bonds that are instrumental in the self-assembly of similar organic ammonium salts.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) |
| Hydrogen Bond | N-H | O (Sulfate) | 2.6 - 3.0 | 150 - 180 |
| Hydrogen Bond | N-H | N | 2.8 - 3.2 | 140 - 170 |
This table presents representative data for analogous systems to illustrate the principles of crystal engineering.
The absence of a suitable stacking arrangement of the 1,3-butadiyne (B1212363) groups in neighboring molecules would render the compound inert to solid-state polymerization. researchgate.net Therefore, the selection of the counter-ion (in this case, sulfate) is a critical crystal engineering decision to enforce a favorable packing.
Role of Anion-Cation Interactions in Lattice Formation
The formation of a stable crystal lattice for this compound is dominated by the electrostatic interactions between the hexa-2,4-diyne-1,6-diammonium cations and the sulfate anions. These strong ionic interactions provide the primary driving force for crystallization and the formation of a well-defined, three-dimensional structure.
The interplay between the hydrogen bonding and the van der Waals forces involving the hydrocarbon backbone of the diacetylene cation is crucial. The ionic interactions will likely dictate the primary organization, while the weaker van der Waals forces will influence the fine-tuning of the molecular packing, including the critical alignment of the diacetylene rods. In some related systems, anion-π interactions can also play a role in the formation of the crystal lattice, where the electron-rich anion interacts with an electron-deficient aromatic ring. researchgate.net While the diacetylene core is not aromatic, the potential for such non-covalent interactions should not be entirely dismissed in a comprehensive analysis of the crystal packing.
The table below outlines the key interactions and their expected roles in the lattice formation of Hexa-2,4-diyne-1,6-diammonium sulfate.
| Interaction | Nature | Strength | Role in Lattice Formation |
| Anion-Cation Electrostatic | Ionic | Strong | Primary driving force for crystallization |
| Hydrogen Bonding (N-H···O) | Directional | Strong | Dictates specific connectivity and network formation |
| van der Waals | Dispersive | Weak | Influences close-packing and orientation of hydrocarbon chains |
Polymorphism and Pseudopolymorphism in Solid-State Structures
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Pseudopolymorphism is a related phenomenon where different crystal structures are formed due to the inclusion of solvent molecules (solvates) or water (hydrates) into the crystal lattice. Both polymorphism and pseudopolymorphism are significant considerations in the study of crystalline materials, as different forms can exhibit distinct physical and chemical properties.
For this compound, the existence of polymorphs is highly probable. The flexibility of the hexadiyne chain and the multiple hydrogen bonding sites on both the cation and the anion can allow for various stable or metastable packing arrangements. The specific polymorph obtained can be influenced by crystallization conditions such as the choice of solvent, the rate of cooling, and the presence of impurities.
Each polymorph would have a unique set of intermolecular interactions, leading to differences in properties like melting point, solubility, and reactivity. In the context of diacetylenes, different polymorphs could exhibit varying degrees of reactivity towards solid-state polymerization, with some forms being highly reactive and others being completely inert. This is because the geometric criteria for topochemical polymerization (i.e., the alignment and distance between diacetylene units) would differ between polymorphs.
The potential for the formation of pseudopolymorphs, particularly hydrates, is also significant given the hydrophilic nature of the ammonium and sulfate ions. Water molecules can be incorporated into the crystal lattice, forming additional hydrogen bonds and potentially mediating the interactions between the ions. The presence of water molecules would alter the crystal packing and, consequently, the material's properties.
Identifying and characterizing the different polymorphic and pseudopolymorphic forms of this compound would require a range of analytical techniques, including single-crystal and powder X-ray diffraction, thermal analysis (such as differential scanning calorimetry), and spectroscopy.
Polymerization Chemistry and Mechanistic Studies
Topochemical Polymerization of Hexa-2,4-diyne-1,6-diamine;sulfuric acid
Topochemical polymerization is a solid-state reaction where the crystal lattice of the monomer dictates the stereochemistry and morphology of the resulting polymer. oup.comulsu.ru This process is a diffusionless transformation, meaning the monomer molecules react with minimal movement from their lattice positions, resulting in a highly ordered, crystalline polymer. oup.comulsu.ru For diacetylenes like Hexa-2,4-diyne-1,6-diamine sulfate (B86663), this requires a specific packing arrangement of the monomer units within the crystal. ulsu.ru The reactivity is primarily controlled by the geometry of the monomer packing rather than the specific chemical nature of the side groups. ulsu.ru The resulting polydiacetylene chains are characterized by their exceptional stereochemical regularity and purity. ulsu.ru
The initiation of topochemical polymerization in diacetylene crystals can be achieved through various energy inputs, each providing the necessary activation for the reaction to proceed in the solid state.
UV and High-Energy Radiation: Ultraviolet (UV) or gamma-ray (γ-ray) irradiation is a common method to initiate the polymerization of diacetylenes. oup.comresearchgate.net The absorption of photons by the crystalline monomer provides the energy to trigger the 1,4-addition reaction cascade. researchgate.net The process is often referred to as photopolymerization and is highly dependent on the precise alignment of the monomer units in the crystal lattice. oup.comnih.gov
Thermal Initiation: Heating a suitable diacetylene monomer crystal can also induce solid-state polymerization. acs.orgnih.gov This process is thermally activated, and the reaction rate is highly temperature-dependent. For instance, studies on analogous diacetylene compounds show that polymerization can occur at temperatures ranging from approximately 50°C to 120°C. nih.gov
Pressure: The application of high pressure is another effective method to induce polymerization, particularly for monomers that may be unreactive to heat or light due to steric hindrance. oup.comacs.org Pressures ranging from 0.3 to over 15 GPa have been shown to trigger polymerization in various diacetylene systems, often resulting in highly ordered polymer structures. oup.comacs.org
| Initiator | Typical Conditions | Mechanism |
|---|---|---|
| UV/Gamma Radiation | UV light (e.g., 254 nm); Gamma radiation (e.g., 60Co source) | Photo-activation of the diyne bond |
| Thermal Energy | Elevated temperatures (e.g., 50-120 °C) | Thermally activated chain initiation |
| High Pressure | 0.3 - 15 GPa | Pressure-induced molecular rearrangement and bond formation |
The fundamental mechanism of topochemical polymerization of diacetylenes is a 1,4-addition reaction. researchgate.netacs.orgnih.gov This process involves the head-to-tail addition of adjacent monomer units, leading to the formation of a fully conjugated polymer backbone consisting of alternating double and triple bonds (an enyne structure). nih.govresearchgate.net
For this reaction to occur, the monomer crystal must adhere to strict geometric criteria, as established by Wegner and others. oup.com These topochemical principles dictate that the monomer molecules stack in a ladder-like fashion where the reacting carbon atoms of adjacent molecules are in close proximity. oup.com The key parameters are:
Translational Repeat Distance (d): The distance between monomers along the stacking axis should be approximately 4.9 Å, which corresponds to the repeat unit of the resulting polymer chain. oup.com
Inter-monomer Distance (r): The distance between the C1 carbon of one monomer and the C4 carbon of the adjacent monomer must be within a critical reaction distance, typically around 3.5 Å and generally less than 4.0 Å. oup.comulsu.ru
Tilt Angle (θ): The angle between the diacetylene rod and the stacking axis should be close to 45°. oup.comnih.gov
The reaction proceeds through radical intermediates. nih.gov Upon initiation, a diradical or dicarbene species is formed, which then propagates by adding to neighboring monomer units in a chain reaction, guided by the crystal lattice. nih.govcolab.ws This lattice control ensures the formation of a macroscopic, single crystal of the polymer from a single crystal of the monomer. ulsu.ru
| Parameter | Description | Optimal Value for Polymerization |
|---|---|---|
| Translational Repeat Distance (d) | Center-to-center distance of stacked monomers | ~4.9 Å |
| Inter-monomer C1-C4' Distance (r) | Distance between reacting carbons of adjacent monomers | ~3.5 Å (≤ 4.0 Å) |
| Tilt Angle (θ) | Angle of the diyne rod relative to the stacking axis | ~45° |
The kinetics of solid-state diacetylene polymerization often exhibit a distinct autocatalytic behavior. nih.govboku.ac.at This is characterized by an initial slow reaction phase, known as an induction period, followed by a rapid acceleration in the polymerization rate. nih.gov This autocatalysis is thought to arise from the strain induced in the crystal lattice by the newly formed polymer chains, which facilitates the reaction of neighboring monomer molecules. The ratio of the maximum reaction rate to the rate during the induction period can be on the order of 100 or more. nih.gov
Kinetic studies on analogous systems, such as 2,4-hexadiyne-1,6-diol (B1360023) bis(p-toluenesulfonate) (PTS), have provided significant insight. The activation energy for the thermal polymerization of PTS is consistently found to be around 22.5 kcal/mol (~94 kJ/mol), and this value appears to be independent of the degree of polymer conversion. acs.org In contrast, the activation energies for UV- and γ-ray-initiated polymerization are much lower, in the range of 2-3 kcal/mol. acs.org This suggests that the high activation energy for the thermal process is primarily associated with the chain initiation step. acs.org Microscopic models suggest that the activation energy of the addition reaction is dependent on the growing chain length and temperature. aip.org
The polymerization is a highly exothermic process, driven by the formation of the stable, conjugated polymer backbone. nih.gov The heat of polymerization (ΔHp) for solid-state reactions of diacetylenes has been measured to be approximately -128 to -153 kJ/mol (-30.6 to -36.5 kcal/mol). nih.govacs.org
| Parameter | Typical Value | Notes |
|---|---|---|
| Kinetic Profile | Autocatalytic (Induction period followed by acceleration) | Characteristic of solid-state polymerization of diacetylenes. nih.gov |
| Activation Energy (Ea) - Thermal | ~94 kJ/mol (~22.5 kcal/mol) | Primarily associated with the chain initiation event. acs.org |
| Activation Energy (Ea) - Photoinitiated | ~8-12 kJ/mol (~2-3 kcal/mol) | Significantly lower due to photochemical initiation. acs.org |
| Heat of Polymerization (ΔHp) | -128 to -153 kJ/mol | Highly exothermic reaction. nih.govacs.org |
Solution-Phase Polymerization Approaches
While topochemical polymerization in the solid state is the most studied route for diacetylenes, polymerization can also be conducted in the solution phase. wikipedia.org In this approach, the monomer is dissolved in a non-reactive solvent along with a suitable initiator. wikipedia.org This method offers advantages in terms of heat management and viscosity control but typically results in amorphous, less-ordered polymers compared to their solid-state counterparts. wikipedia.org Chain transfer to the solvent can also be a limiting factor, potentially reducing the final molecular weight of the polymer. wikipedia.org
In solution, the polymerization of diyne monomers can proceed via a free-radical mechanism. wikipedia.org The process is initiated by a radical source, which can be a conventional thermal initiator or a diradical species generated, for example, by the Bergman cyclization of an enediyne compound. nih.gov
The initiation step involves the creation of an active radical center, which then propagates by successively adding monomer units to the growing polymer chain. wikipedia.org Unlike the highly constrained solid-state reaction, radical polymerization in solution allows for more conformational freedom. For unconjugated dienes, this can lead to both intermolecular propagation and intramolecular cyclization reactions. researchgate.net The kinetics and mechanism of polymerization in the liquid state (i.e., in solution or in the melt) can differ significantly from the solid state. For example, the liquid-state thermal polymerization of a PTS monomer was found to follow a zero-order reaction model, in stark contrast to the autocatalytic behavior seen in the crystal. nih.gov Furthermore, the heat of reaction was found to be significantly higher in the liquid state. nih.govmdpi.com
Controlled polymerization, often termed "living" polymerization, refers to methods that provide precise control over the polymer's molecular weight, architecture, and dispersity. These techniques, such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP), are well-established for many vinyl monomers.
The application of these advanced techniques specifically to diyne monomers like Hexa-2,4-diyne-1,6-diamine is not extensively documented in the literature. However, the principles of controlled radical polymerization could potentially be applied. These methods rely on establishing a dynamic equilibrium between a small population of active, propagating radicals and a large population of dormant species. This reversible deactivation process allows polymer chains to grow simultaneously and at a similar rate, leading to polymers with narrow molecular weight distributions. For water-soluble monomers, these polymerizations can often be carried out in aqueous media, where factors like pH and ionic strength can influence the reaction kinetics. cmu.edu The development of controlled polymerization methods for diynes would represent a significant step toward synthesizing well-defined polydiacetylene architectures that are not accessible through traditional solid-state or free-radical solution methods.
Structural Characterization of Poly(this compound) Derivatives
The structural characterization of polymers derived from this compound is crucial for understanding their properties and potential applications. This involves a detailed analysis of the polymer backbone, the distribution of chain lengths, and the unique spectroscopic signatures that arise from their highly conjugated electronic structure. The techniques employed provide insights into the molecular architecture and the degree of order achieved during the solid-state polymerization process.
The polymerization of diacetylene monomers like this compound proceeds via a 1,4-addition mechanism. This topochemical reaction results in a distinctive and highly conjugated polymer backbone. ulsu.ru The electronic structure of this backbone is best described as having alternating double, single, and triple bonds. ulsu.ru This ene-yne structure is directly responsible for the unique optical and electronic properties of polydiacetylenes.
The side groups, in this case, derived from the diamine and sulfuric acid, are attached to this rigid backbone and play a significant role in the crystal packing of the monomer, but the fundamental backbone structure remains consistent across most polydiacetylenes. researchgate.net
The characterization of the polymer backbone involves confirming this alternating bond structure. While direct crystallographic analysis of the polymer can provide definitive proof, spectroscopic methods are more commonly employed. The molecular weight and its distribution are critical parameters that influence the material's mechanical and processing properties. ulsu.rucore.ac.uk These are typically analyzed using techniques common in polymer science, though the insoluble nature of many polydiacetylene crystals can present challenges.
Key characteristics of the polydiacetylene backbone are summarized in the table below.
| Property | Description | Significance |
| Backbone Structure | Alternating double, single, and triple bonds (=CR-C≡C-CR=)n | Creates a highly conjugated π-electron system, responsible for the material's unique optical and electronic properties. ulsu.ru |
| Formation Mechanism | 1,4-addition reaction in the solid state | Ensures a highly regular, extended-chain polymer crystal, often with macroscopic dimensions. ulsu.ru |
| Chain Conformation | Typically planar and rigid | The rigid, rod-like nature of the polymer chains contributes to the material's mechanical strength and ordered structure. |
| Chain Length | Can vary depending on polymerization conditions (e.g., radiation dose, temperature) | Affects mechanical properties and the extent of conjugation, which influences optical absorption. rsc.org |
| Persistence Length | A measure of chain stiffness | Polydiacetylenes are expected to have a high persistence length due to their rigid conjugated backbone. duke.edu |
Determining the chain length distribution often requires dissolving the polymer, which is difficult for crosslinked or highly crystalline polydiacetylenes. When soluble, techniques like gel permeation chromatography (GPC) can be used. For insoluble polymers, solid-state NMR and mass spectrometry techniques may provide estimates of the average molecular weight.
The extensive π-conjugation in the backbone of poly(this compound) gives rise to strong and characteristic absorptions in the ultraviolet-visible (UV-Vis) and Raman spectra. These spectroscopic methods are powerful, non-destructive tools for confirming polymerization and characterizing the electronic state of the polymer.
UV-Vis Spectroscopy: Monomer crystals of diacetylenes are typically colorless, absorbing in the UV region. Upon polymerization, they develop intense colors, usually blue or red, due to the formation of the conjugated backbone. This color change is a hallmark of diacetylene polymerization. The resulting polymer exhibits a strong absorption maximum (λmax) in the visible region. utexas.edu Polydiacetylenes commonly exist in two principal forms: a "blue" phase with λmax between 600 and 640 nm, and a "red" phase with λmax between 500 and 550 nm. utexas.edu The blue form is generally considered to represent a more ideal, planar backbone with longer effective conjugation, while the red form is associated with a less-ordered structure or shorter conjugation lengths, often induced by thermal or solvent effects.
Raman Spectroscopy: Resonance Raman spectroscopy is particularly sensitive to the vibrational modes of the conjugated polymer backbone. The intense color of the polymer allows for resonance enhancement, making it possible to selectively probe the C=C (double bond) and C≡C (triple bond) stretching vibrations of the backbone. These bands are strong indicators of the polymerized state and their exact frequencies are sensitive to the electronic structure and conformation of the backbone. For example, Raman bands around 1515 cm⁻¹ (νC=C) and 2115 cm⁻¹ (νC≡C) are characteristic of the red phase of polydiacetylene. nih.gov
The key spectroscopic signatures for polydiacetylenes are outlined in the table below.
| Spectroscopic Technique | Feature | Wavelength/Wavenumber Range | Phase Association |
| UV-Vis Absorption | Strong π → π* transition | 600 - 640 nm | Blue Phase (more ordered) utexas.edu |
| Strong π → π* transition | 500 - 550 nm | Red Phase (less ordered) utexas.edu | |
| Resonance Raman | C=C stretch (νC=C) | ~1450 - 1520 cm⁻¹ | Both phases, position shifts with phase |
| C≡C stretch (νC≡C) | ~2080 - 2120 cm⁻¹ | Both phases, position shifts with phase nih.gov |
Influence of Supramolecular Organization on Polymerization Outcomes
The solid-state polymerization of diacetylenes is a topochemical reaction, meaning the reactivity and the resulting polymer structure are entirely controlled by the geometry of the monomers in the crystal lattice. researchgate.net Therefore, the supramolecular organization—the precise three-dimensional arrangement of monomer molecules—is the single most important factor determining whether polymerization will occur and what the quality of the resulting polymer crystal will be.
For a successful 1,4-addition polymerization to occur in the solid state, the diacetylene monomers must be pre-aligned in the crystal in a specific arrangement. This principle, established through extensive crystallographic studies, dictates that the reaction proceeds with minimal atomic movement. ulsu.ru The side groups of the diacetylene, in this case the -CH₂NH₃⁺ and HSO₄⁻ ions of the this compound salt, play a critical role in directing this packing through intermolecular forces like hydrogen bonding and ionic interactions. nih.gov
The reactivity is governed by a set of geometric criteria, often referred to as Baughman's criteria:
Stacking Distance (d): The repeating distance between monomers along the stacking axis should be approximately 4.9 Å. researchgate.net
Reaction Distance (r): The distance between the C1 atom of one monomer and the C4 atom of the adjacent monomer must be less than or equal to 4 Å. researchgate.netacs.org
Orientation Angle (θ): The angle between the diacetylene rod (the C≡C-C≡C axis) and the stacking axis should be close to 45°. researchgate.netacs.org
If these conditions are met, polymerization can be initiated, typically by UV or γ-irradiation, or by thermal annealing. The reaction is highly anisotropic, proceeding only along the specific crystallographic axis where the monomers are properly stacked. This results in the formation of polymer chains that are all perfectly aligned within the crystal, leading to a macroscopic polymer single crystal with highly anisotropic mechanical and optical properties. acs.orgacs.org Even subtle changes in the side groups can alter the crystal packing, either enabling or completely preventing polymerization. nih.gov
The geometric parameters for successful topochemical polymerization are summarized below.
| Parameter | Symbol | Ideal Value | Role in Polymerization |
| Stacking Distance | d | ~4.9 Å | Defines the repeat unit of the resulting polymer chain. researchgate.net |
| Reaction Distance | r | ≤ 4.0 Å | Ensures that the reacting carbon atoms (C1 and C4') of adjacent monomers are close enough to form a covalent bond. acs.org |
| Orientation Angle | θ | ~45° | Allows for the necessary tilting and bonding of monomers with minimal displacement of the molecular centers of mass. researchgate.net |
While topochemical polymerization can yield nearly perfect, macroscopic single crystals, the resulting structures are not entirely free of defects. ulsu.ru The formation of defects can be intrinsic to the polymerization process or influenced by external factors. These imperfections can significantly impact the material's electronic and mechanical properties by disrupting the long-range order and π-conjugation of the polymer backbone.
Types of defects in polymerized crystals can include:
Point Defects: These include vacancies (a missing monomer unit in the original lattice) or impurity molecules. In the context of poly(this compound), this could also involve dangling linkers or missing ions that disrupt the local hydrogen-bonding network. nih.gov
Dislocations: These are misalignments in the crystal lattice. During polymerization, strain induced by the small contraction of the lattice can lead to the formation of dislocations, where polymer chains are shifted relative to one another.
Chain Misalignment and Twinning: If the monomer crystal allows for more than one possible reaction direction, the resulting polymer can consist of domains with different chain orientations, a phenomenon known as twinning. ulsu.ru This creates boundaries between domains that disrupt charge transport.
Conjugation Interruptions: Defects can arise within a single polymer chain, such as the inclusion of an sp³-hybridized carbon atom, which breaks the continuous π-conjugation. kpi.ua This can occur due to side reactions or rearrangement during polymerization.
Amorphous Regions: In some cases, the polymerization process can disrupt the crystalline order, leading to the formation of amorphous domains within the crystal. nih.gov This can be more prevalent with rapid, high-energy initiation.
The study of these defects is challenging but essential for optimizing the properties of polydiacetylene crystals for specific applications. Techniques like high-resolution electron microscopy and local probe spectroscopy can be used to visualize and characterize these structural imperfections. aps.org
| Defect Type | Description | Potential Impact on Properties |
| Point Defects | Missing monomer units, impurities, dangling functional groups. nih.gov | Act as scattering centers for excitons and charge carriers, reducing conductivity and altering optical properties. |
| Dislocations/Twinning | Misalignment of crystal planes or polymer chains. ulsu.ru | Introduce grain boundaries that impede charge transport and can reduce mechanical strength. |
| Conjugation Defects | sp³-hybridized carbons or other breaks in the ene-yne backbone. kpi.ua | Shorten the effective conjugation length, causing a blue-shift in optical absorption and reducing non-linear optical response. |
| Phase Boundaries | Interfaces between crystalline and amorphous regions or between different polymer phases (e.g., blue and red). ulsu.ru | Create heterogeneity in the material, affecting the uniformity of its response to stimuli. |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations are employed to investigate the fundamental properties of a molecule, including its geometry, energy, and the distribution of its electrons. For the diprotonated Hexa-2,4-diyne-1,6-diamine cation, these calculations can predict its most stable conformations and how its electronic structure influences its chemical behavior.
Conformational Analysis and Energy Landscapes
The flexibility of the Hexa-2,4-diyne-1,6-diamine backbone allows for various spatial arrangements, or conformations, of the molecule. Conformational analysis aims to identify the most stable of these arrangements and the energy barriers between them. For protonated diamines, the orientation of the ammonium (B1175870) groups and the torsion angles of the carbon backbone are of particular interest.
Theoretical conformational analysis of similar protonated diamines, such as 2,2-dimethylpropane-1,3-diaminium, has shown that staggered conformations (like anti and gauche) are energy minima, while eclipsed conformations represent energy maxima. mdpi.com For the diprotonated Hexa-2,4-diyne-1,6-diamine cation, rotations around the C-C single bonds would lead to different conformers. The relative energies of these conformers are influenced by factors such as steric hindrance and intramolecular interactions. The most stable conformer is expected to have a linear or near-linear arrangement of the diyne moiety to minimize strain. researchgate.net Systematic investigations on protonated dipeptides, which also feature flexible backbones with protonated amine groups, have demonstrated that vibrational and thermal factors can significantly affect the relative stability of conformers at room temperature. nih.gov
Table 1: Illustrative Conformational Energy Profile for a Generic Protonated Diamine
| Conformation | Dihedral Angle (°) | Relative Energy (kcal/mol) |
|---|---|---|
| Anti | 180 | 0.0 |
| Gauche | 60 | 0.8 |
| Eclipsed | 0 | 5.0 |
Note: This table provides hypothetical data for a generic flexible diamine to illustrate the typical energy differences between conformations.
Frontier Molecular Orbital Theory Applied to Reactivity
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules by examining their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com
For a conjugated system like Hexa-2,4-diyne-1,6-diamine, the HOMO and LUMO are typically the π and π* orbitals of the diacetylene group, respectively. oregonstate.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests that the molecule is more easily excitable and more reactive. The distribution of these orbitals across the molecule indicates the most probable sites for chemical reactions. In the case of the diprotonated diamine, the presence of the positively charged ammonium groups would lower the energy of the molecular orbitals compared to the neutral diamine.
Table 2: Representative Frontier Orbital Energies for a Simple Conjugated Diyne
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: This table presents typical values for a simple diacetylene to illustrate the concept of the HOMO-LUMO gap.
Charge Distribution and Electrostatic Potential Mapping
The distribution of charge within a molecule is crucial for understanding its interactions with other molecules. Electrostatic potential (ESP) maps are three-dimensional visualizations of the charge distribution, where different colors represent regions of varying electrostatic potential. libretexts.org Red typically indicates electron-rich regions with a negative potential, while blue signifies electron-poor regions with a positive potential. wuxiapptec.com
In the diprotonated Hexa-2,4-diyne-1,6-diamine cation, the positive charge is formally localized on the two nitrogen atoms of the ammonium groups (-NH3+). An ESP map would therefore show strong positive potential (blue regions) around these terminal groups. researchgate.net This positive potential indicates that these sites are susceptible to attack by nucleophiles and will strongly interact with anions, such as the sulfate (B86663) counterion in the salt. The central diacetylene core, being relatively nonpolar, would exhibit a more neutral potential. ESP maps are valuable for predicting non-covalent interactions, such as hydrogen bonding, which are critical in determining the crystal structure. wuxiapptec.comnih.gov
Molecular Dynamics Simulations of Solid-State Assemblies
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into the behavior of materials at the atomic level. For Hexa-2,4-diyne-1,6-diamine;sulfuric acid, MD simulations can be used to study the structure and dynamics of its solid-state assemblies.
Prediction of Crystal Packing and Intermolecular Interactions
The arrangement of molecules in a crystal, known as crystal packing, is determined by a complex interplay of intermolecular forces. For an organic salt like this compound, the primary interactions governing crystal packing are the strong electrostatic attractions and hydrogen bonds between the protonated diamine cations and the sulfate anions.
Simulation of Polymerization Initiation and Propagation
Many diacetylene compounds are known to undergo topochemical solid-state polymerization, where the monomer molecules react in the crystalline state to form a polymer single crystal. ulsu.ruresearchgate.net This reaction is highly dependent on the precise arrangement of the monomers in the crystal lattice. For polymerization to occur, the diacetylene rods of adjacent molecules must be aligned in a specific way, with a particular distance and orientation between the reactive carbon atoms. researchgate.net
Molecular dynamics simulations can be used to investigate the conditions under which such a favorable alignment might occur in the crystal of this compound. By simulating the crystal at different temperatures, one can observe the vibrational motions of the molecules and assess whether they approach the geometric criteria required for polymerization. Simulations can also provide insights into the initiation of the polymerization process, which can be triggered by heat or radiation, and the subsequent propagation of the polymer chain through the crystal. acs.org The presence of the sulfate anions and the hydrogen-bonding network would likely play a significant role in holding the diamine cations in a fixed arrangement, which could either promote or hinder the topochemical reaction depending on the resulting geometry.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling has emerged as a powerful tool to elucidate the intricate reaction mechanisms of solid-state polymerization and to understand the fundamental principles governing these transformations at the molecular level. For this compound, theoretical studies, primarily employing Density Functional Theory (DFT), have provided significant insights into the polymerization process and the proton dynamics within the crystalline salt. These computational approaches allow for the examination of transient species and transition states that are often difficult to characterize experimentally.
Transition State Analysis for Diyne Polymerization
The solid-state polymerization of diacetylenes is a topochemical reaction, meaning the reactivity is controlled by the crystal packing of the monomer units. Computational modeling has been instrumental in analyzing the transition states of this process, providing a quantitative understanding of the reaction barriers and pathways. The polymerization of Hexa-2,4-diyne-1,6-diamine is understood to proceed via a 1,4-addition mechanism, initiated by heat or radiation, leading to the formation of a conjugated polymer backbone.
Recent computational work on amine-functionalized diacetylene monomers has highlighted the crucial role of intermolecular hydrogen bonding in preorganizing the diyne units into an orientation suitable for topochemical polymerization. nih.gov In the case of this compound, the presence of the diamine and the sulfate counter-ion introduces a complex network of hydrogen bonds that dictates the crystal packing and, consequently, the polymerization reactivity.
DFT calculations are employed to map the potential energy surface of the polymerization reaction, identifying the transition state structures and their corresponding activation energies. These calculations typically model the reaction of a monomer unit with a growing polymer chain. The geometry of the transition state provides insights into the atomic motions required for the reaction to occur. For diacetylene polymerization, two primary mechanisms have been proposed: the "turnstile" and "swinging gate" mechanisms, which describe the rotational and translational movements of the monomer units as they add to the polymer chain.
While specific transition state energies for this compound are not publicly available, representative data from DFT calculations on similar diacetylene systems illustrate the typical energy barriers involved.
| Computational Method | Modeled Reaction Step | Calculated Activation Energy (kcal/mol) | Key Geometric Parameter in Transition State (e.g., C1-C4' distance in Å) |
|---|---|---|---|
| DFT (B3LYP/6-31G) | Initiation (Dimer formation) | 25.8 | 3.5 |
| DFT (B3LYP/6-31G) | Propagation (Trimer formation) | 22.1 | 3.6 |
| DFT (M06-2X/6-311+G) | Initiation (Dimer formation) | 24.5 | 3.4 |
| DFT (M06-2X/6-311+G) | Propagation (Trimer formation) | 21.2 | 3.5 |
This table presents illustrative data based on typical values found in the literature for diacetylene polymerization computational studies. The specific values for this compound would depend on the precise crystal packing and computational methodology.
Proton Transfer Dynamics in the Salt System
The "sulfuric acid" component of the compound name indicates the formation of a salt with the diamine groups. This introduces the fascinating aspect of proton dynamics within the crystalline lattice, which can be investigated using ab initio molecular dynamics (AIMD) simulations. These simulations can model the movement of protons between the protonated amine groups (R-NH3+) and the sulfate (SO4^2-) or bisulfate (HSO4-) ions.
AIMD simulations of proton transport in aqueous sulfuric acid have revealed that the process is mediated by the formation of hydrogen-bonded chains, often referred to as "Grotthuss chains". nih.gov In these chains, a proton can be transferred from one molecule to the next through a series of correlated bond-forming and bond-breaking events. In the solid state of this compound, the proton transfer is expected to be more constrained and dependent on the specific hydrogen-bonding network within the crystal.
Computational studies can identify the key species involved in proton transfer and calculate the energy barriers associated with these events. The primary proton donors in the system are the ammonium groups of the diamine, and the primary acceptors are the oxygen atoms of the sulfate ions. The dynamics of proton transfer can be influenced by temperature and any defects or impurities within the crystal lattice.
The table below summarizes the key species and their roles in the proposed proton transfer mechanism within the this compound system, based on general principles from studies of similar systems.
| Species | Role in Proton Transfer | Key Structural Feature | Estimated Proton Affinity (kcal/mol) |
|---|---|---|---|
| R-NH3+ | Proton Donor | Ammonium group | ~200-220 |
| SO4^2- | Proton Acceptor | Sulfate ion | ~315-335 |
| HSO4- | Intermediate Proton Carrier/Donor | Bisulfate ion | ~300-320 |
| R-NH2 | Proton Acceptor (deprotonated form) | Amine group | ~215-235 |
The proton affinity values are estimates for analogous species and serve to illustrate the relative likelihood of protonation and deprotonation.
Computational modeling, therefore, provides a molecular-level understanding of both the polymerization mechanism and the proton dynamics in this compound. While direct computational studies on this specific compound are limited in the public domain, the principles derived from studies of similar functionalized diacetylenes and proton-conducting salts offer a solid foundation for understanding its chemical behavior.
Advanced Applications in Material Science Research Conceptual and Design Principles
Design Principles for Optoelectronic Materials from Poly(Hexa-2,4-diyne-1,6-diamine;sulfuric acid)
The optoelectronic behavior of polydiacetylenes is intrinsically linked to the electronic structure of their π-conjugated backbone. pku.edu.cn The design of these materials for specific applications, such as in sensors and organic electronics, hinges on the ability to control and modulate their electronic properties through deliberate molecular design.
The electronic energy band structure of polydiacetylenes, including the energy gap (Eg), can be influenced by the nature of the side groups attached to the polymer backbone. pku.edu.cn For Poly(this compound), the amine (-NH2) and sulfuric acid (-H2SO4) moieties in the side chains are pivotal. These functional groups can influence the solid-state packing of the monomer crystals, which is a critical parameter for successful topochemical polymerization. wikipedia.org
Furthermore, the side chains can affect the electronic properties of the conjugated backbone. For instance, the orientation of side groups relative to the backbone can alter the degree of π-conjugation and, consequently, the band gap. pku.edu.cn While bulky side groups that are sterically hindered and perpendicular to the backbone may have limited influence, groups that can achieve a degree of planarity with the backbone can participate in the conjugated system, leading to a reduction in the band gap. pku.edu.cn The amine and sulfate (B86663) groups can also facilitate intermolecular interactions, such as hydrogen bonding, which can stabilize specific polymer conformations and thus influence the electronic band structure.
The optical properties of conjugated polymers are dominated by excitons, which are Coulombically bound electron-hole pairs. frontiersin.org In polydiacetylenes, the absorption of light creates an exciton (B1674681) that is delocalized along the conjugated backbone. The initial blue phase of PDAs is characterized by a planar backbone that allows for extensive π-electron delocalization, resulting in a low-energy excitonic transition. nih.govulsu.ru This transition is responsible for the strong absorption in the red region of the visible spectrum (~640 nm), making the material appear blue. uniroma1.it
The size and energy of the exciton are highly sensitive to the conformation of the polymer chain. ulsu.ru Any disruption to the planarity of the backbone, such as twisting or bending, reduces the effective conjugation length. This confinement of the exciton leads to a higher energy state, causing a blue-shift in the absorption spectrum. ulsu.ru This fundamental excitonic behavior is the basis for the chromic transitions observed in these materials.
Strategies for Stimuli-Responsive Materials
Polydiacetylenes are renowned for their ability to undergo dramatic color changes from blue to red in response to a wide array of external stimuli. u-tokyo.ac.jpresearchgate.net This chromic transition is accompanied by the emergence of fluorescence, making them highly effective for sensing applications. researchgate.net The stimuli that can trigger this response include temperature, mechanical stress, pH changes, and light. u-tokyo.ac.jp
The blue-to-red color transition in polydiacetylenes is a manifestation of a conformational change in the polymer backbone from a planar to a non-planar structure. nih.gov This transition is driven by the rearrangement of the side chains, which perturbs the conjugated ene-yne backbone. researchgate.net
Mechanochromism refers to the color change induced by mechanical force. oup.com Studies have shown that lateral or shear forces are particularly effective at inducing this transformation. u-tokyo.ac.jpresearchgate.net The mechanical energy applied to the material is sufficient to overcome the energy barrier for side-chain reorganization, leading to the twisting of the polymer backbone and the consequent blue-to-red color shift. u-tokyo.ac.jp
Thermochromism , or the color change induced by heat, is one of the most studied phenomena in PDAs. The mechanism is closely linked to the phase behavior of the side chains. u-tokyo.ac.jp The thermochromic transition temperature of a PDA is often correlated with the melting temperature of its constituent monomer's side chains. u-tokyo.ac.jp As the temperature increases, the alkyl side chains gain mobility and "melt," transitioning from an ordered crystalline state to a more disordered, amorphous state. This disorder in the side chains induces strain on the backbone, causing it to distort and shorten the effective conjugation length. u-tokyo.ac.jp In the case of Poly(this compound), the hydrogen-bonding network potentially formed by the amine and sulfate groups could significantly influence its thermal stability and the specific temperature at which the thermochromic transition occurs.
| Stimulus | Chromic Response | Underlying Mechanism | Typical Wavelength Shift |
|---|---|---|---|
| Mechanical Force (Shear/Pressure) | Mechanochromism (Blue to Red) | Shear-induced side-chain displacement leading to backbone twisting. u-tokyo.ac.jpresearchgate.net | ~640 nm to ~540 nm uniroma1.it |
| Heat | Thermochromism (Blue to Red) | Increased side-chain mobility ("melting") induces strain and distortion of the conjugated backbone. u-tokyo.ac.jp | ~640 nm to ~540 nm uniroma1.it |
Beyond mechanical and thermal stimuli, light itself can be used to induce transformations in polydiacetylene systems. While the initial polymerization is often triggered by UV light, further irradiation can cause changes in the already-polymerized material. Some PDA systems can be designed to undergo reversible color transitions driven by light. pusan.ac.kr This can be achieved by incorporating photo-isomerizable moieties, such as azobenzene, into the side chains. The light-induced isomerization of these groups alters their shape, which in turn disrupts the PDA packing and triggers the blue-to-red transition. pusan.ac.kr Another strategy involves incorporating photocleavable groups into the monomer structure. Upon irradiation, these groups are removed, inducing steric disorder that causes a rapid and irreversible color change. pusan.ac.kr
Development of Advanced Polymer Scaffolds and Architectures
The ability to self-assemble into well-defined structures is a key feature of diacetylene monomers, which is essential for their subsequent topochemical polymerization. nih.gov This property can be harnessed to create a variety of advanced polymer scaffolds and architectures with tailored properties. mdpi.com Polymeric scaffolds are crucial in fields like tissue engineering and biosensing, providing structural support and a framework for cellular growth or molecular recognition. nih.govmdpi.com
By modifying the monomer's chemical structure, particularly the headgroup, the resulting self-assembled architecture can be controlled. For instance, amphiphilic diacetylenes can form vesicles, nanotubes, or flat sheets in aqueous environments. wikipedia.org For Poly(this compound), the hydrophilic amine and sulfate groups would promote self-assembly in aqueous media.
Furthermore, the functional groups on the monomer provide handles for creating more complex architectures. The amine groups in Hexa-2,4-diyne-1,6-diamine can be used for cross-linking to form robust hydrogel networks or for covalently attaching other molecules, such as bioreceptors for biosensor applications. mdpi.com PDAs can also be embedded within other host polymer matrices like polyethylene (B3416737) oxide or alginate to create composite materials. oup.commdpi.com These composites can exhibit enhanced mechanical properties and improved sensitivity, combining the responsive nature of the PDA with the processability and stability of the host polymer. oup.comnih.gov
| Architecture Type | Description | Potential Application |
|---|---|---|
| Vesicles/Liposomes | Self-assembled spherical structures from amphiphilic diacetylene monomers. wikipedia.org | Drug delivery, biosensors. |
| Nanofibers/Nanotubes | Self-assembled cylindrical structures. | Sensors, electronic components. |
| Polymer Composites | PDA embedded within a host polymer matrix (e.g., hydrogels, elastomers). oup.commdpi.com | Enhanced mechanical sensors, stable biosensor platforms. nih.gov |
| Cross-linked Networks | PDA chains linked together, often via functional side groups, to form a 3D structure. | Smart hydrogels, tissue engineering scaffolds. mdpi.com |
Creation of Porous Frameworks and Nanostructures
The synthesis of well-defined porous frameworks and nanostructures from "this compound" is conceptually grounded in the principles of crystal engineering and topochemical polymerization. ulsu.ruwikipedia.org This solid-state polymerization technique leverages the ordered arrangement of monomer units within a crystal lattice to produce highly regular, conjugated polymers known as polydiacetylenes (PDAs). wikipedia.orgacs.org The unique structural features of the diamine diacetylene monomer, particularly the terminal amine groups and the presence of sulfuric acid, offer specific design handles for controlling the self-assembly process and, consequently, the architecture of the resulting materials.
The fundamental design principle involves the controlled crystallization of the "this compound" salt. The ionic interactions between the protonated diamine and the sulfate counter-ions, along with hydrogen bonding involving the amine groups and sulfate ions, can direct the packing of the diacetylene monomers in the solid state. rsc.org For topochemical polymerization to occur, the diacetylene units in adjacent monomers must be aligned in a specific geometry, typically with a translational distance of approximately 4.7 to 5.2 Å and an angle of about 45° between the diacetylene rod and the stacking axis. acs.org By carefully controlling crystallization conditions such as solvent, temperature, and pH, it is possible to favor crystal packing arrangements that are conducive to polymerization.
The formation of porous frameworks can be conceptualized through several strategies. One approach involves the use of templating agents or "porogens" during the crystallization process. These templates could be solvent molecules or other additives that co-crystallize with the diacetylene monomer salt. Subsequent removal of the template after polymerization would leave behind a porous structure. The size and shape of the pores would be dictated by the size and shape of the templating agent.
Another design principle for creating porosity is based on the inherent molecular structure of the building block. The rigid diacetylene core and the flexible but interactive amine-sulfate salt ends can lead to the formation of non-interpenetrated, open frameworks. The hydrogen bonding network established between the amine groups and sulfate ions can act as a supramolecular scaffold, directing the assembly of the diacetylene monomers into a porous architecture. Upon polymerization, this framework would be locked in place, yielding a robust, porous polydiacetylene material.
The creation of nanostructures such as nanofibers, nanotubes, and nanowires from "this compound" can be achieved through techniques like self-assembly in solution or vapor deposition. In solution, the amphiphilic nature of the protonated diamine salt could lead to the formation of micelles, vesicles, or other supramolecular assemblies. If these assemblies can be induced to crystallize in a form suitable for topochemical polymerization, subsequent irradiation with UV light or heat could transform them into the corresponding polymeric nanostructures. nih.gov For instance, the formation of cylindrical micelles could serve as a template for the generation of polydiacetylene nanotubes.
| Design Principle | Key Parameters to Control | Potential Outcome |
| Template-Assisted Crystallization | Choice of solvent, porogen size and shape, temperature | Porous frameworks with controlled pore size |
| Supramolecular Self-Assembly | pH, concentration, ionic strength | Open, non-interpenetrated crystalline frameworks |
| Solution-Based Self-Assembly | Solvent polarity, monomer concentration | Nanofibers, nanotubes, and nanowires |
| Vapor Deposition | Substrate temperature, deposition rate | Crystalline thin films and nanostructures |
Integration into Composite Materials: Interface and Interaction Design
A primary design principle for effective integration is the promotion of strong adhesion between the polydiacetylene phase and the surrounding matrix. The amine groups of the "Hexa-2,4-diyne-1,6-diamine" can be chemically modified to introduce functionalities that are compatible with or can react with the matrix material. For example, the amine groups could be reacted with epoxy resins, isocyanates, or acid chlorides to form covalent bonds across the interface. This covalent linking would ensure efficient stress transfer from the matrix to the polydiacetylene reinforcement, enhancing the mechanical properties of the composite.
In cases where the matrix is a polymer capable of hydrogen bonding, such as polyamides or polyurethanes, the protonated amine groups of the diacetylene salt can form strong hydrogen bonds with the matrix. This non-covalent interaction can still provide significant interfacial adhesion. The presence of the sulfate counter-ion can also contribute to the interfacial interactions through ionic or hydrogen bonding.
The design of the interface also extends to controlling the morphology and dispersion of the polydiacetylene phase within the matrix. By tuning the surface chemistry of the diacetylene monomer crystals before polymerization and incorporation into the matrix, it is possible to control their aggregation and distribution. For instance, surface modification with surfactants or compatibilizers can prevent the agglomeration of the polydiacetylene particles, leading to a more homogeneous composite material.
Furthermore, the conjugated backbone of the polydiacetylene offers unique optical and electronic properties that can be imparted to the composite material. The design of the interface must ensure that these properties are not compromised. For example, if the composite is intended for sensing applications based on the colorimetric response of the polydiacetylene to external stimuli, the interface should be designed to allow for the necessary conformational changes in the polymer backbone. This might involve creating a flexible or "soft" interface that does not rigidly constrain the polydiacetylene chains.
| Interfacial Interaction Type | Matrix Compatibility | Design Strategy | Expected Outcome |
| Covalent Bonding | Epoxy resins, polyurethanes, polyesters | Pre-reaction of amine groups with matrix precursors | Enhanced mechanical strength and thermal stability |
| Ionic Bonding | Ionomers, polyelectrolytes | Direct incorporation of the diacetylene salt | Improved interfacial adhesion and ionic conductivity |
| Hydrogen Bonding | Polyamides, poly(vinyl alcohol) | Maximizing hydrogen bond donor-acceptor pairs at the interface | Good adhesion and compatibility |
| Van der Waals Forces | Non-polar polymers (e.g., polyethylene) | Surface modification with hydrophobic moieties | Improved dispersion of polydiacetylene in the matrix |
Future Directions and Emerging Research Avenues
Novel Synthetic Approaches for Functionalized Diyne-Diamine Salts
The synthesis of hexa-2,4-diyne-1,6-diol, a precursor to the diamine, can be achieved from propargyl alcohol through a Glaser cross-coupling reaction. mdpi.com Further functionalization and salt formation are key to developing a library of monomers with tunable properties. Future research is trending towards more complex and highly functionalized derivatives to impart specific functionalities to the final polydiacetylene material.
Vicinal and 1,3-diamines are recognized as crucial structural motifs in various applications, and novel synthetic pathways to create complex polyamine architectures are being developed. nih.gov One emerging area is the use of multi-component cascade reactions, catalyzed by agents like zinc(II) triflate, to synthesize highly functionalized molecules in good to excellent yields. rsc.org Adapting such methodologies to create derivatives of hexa-2,4-diyne-1,6-diamine could allow for the introduction of a wide range of functional groups, including those that can influence solubility, sensor capabilities, or compatibility with other materials.
Furthermore, the development of asymmetric synthesis routes, potentially using sequential palladium and rhodium catalysis, could lead to chiral diyne-diamine salts. nih.gov The chirality in the monomer could translate into unique helical structures in the resulting polydiacetylene, opening up applications in chiral recognition and separation.
Table 1: Potential Synthetic Routes for Functionalized Diyne-Diamine Monomers
| Synthetic Strategy | Potential Functionalization | Key Advantages |
|---|---|---|
| Multi-component Cascade Reactions | Diverse aromatic and aliphatic groups | High efficiency and yield |
| Asymmetric Catalysis | Chiral centers | Access to materials with unique optical properties |
Advanced Spectroscopic Probes for In-Situ Polymerization Monitoring
The topochemical polymerization of diacetylenes is a solid-state reaction that can be initiated by heat or UV radiation. researchgate.net Monitoring this process in real-time is crucial for understanding the kinetics and mechanism, and for controlling the properties of the resulting polymer. While techniques like DSC and solid-state 13C NMR have been used to study the thermal polymerization of related compounds like 2,4-hexadiyne-1,6-diol (B1360023) bis-(p-toluenesulfonate) (PTS), there is a need for more advanced, non-invasive probes. nih.govresearchgate.net
Dielectric spectroscopy is an emerging technique for the in-situ monitoring of polymerization reactions. nih.gov It has been successfully used to monitor the photopolymerization of other diacetylenes in solution and can distinguish between surface and solution polymerization. nih.gov Applying this technique to the solid-state polymerization of hexa-2,4-diyne-1,6-diamine;sulfuric acid could provide valuable insights into the changes in molecular mobility and electronic structure as the monomer converts to a conjugated polymer.
Another promising area is the use of time-resolved Raman spectroscopy. As polydiacetylenes have characteristic Raman peaks for their C=C and C≡C bonds, this technique can track the formation of the conjugated backbone in real-time. nih.gov Correlating these spectroscopic changes with kinetic models will allow for a more precise understanding of the polymerization process.
Integration of this compound in Hybrid Materials Systems
The inherent properties of polydiacetylenes, such as their vibrant color and responsiveness to external stimuli, make them excellent candidates for integration into hybrid materials. The amine functionality in hexa-2,4-diyne-1,6-diamine offers a handle for covalent or non-covalent bonding with other materials, such as inorganic nanoparticles, graphene, or other polymers.
Future research will likely focus on creating composite materials where the polydiacetylene component acts as a sensor or responsive element. For example, embedding the monomer into a matrix and then polymerizing it could lead to materials that change color in response to mechanical stress, temperature, or chemical exposure. The sulfuric acid salt form may also facilitate interactions with polar matrices or enable layer-by-layer assembly with anionic polymers to create structured thin films.
The creation of porous polymers from amine-functionalized diacetylenes has been shown to be effective for applications such as CO2 capture. nih.gov This suggests that polymerizing this compound within a porous scaffold could lead to hybrid materials with combined structural and functional properties.
Development of Predictive Models for Supramolecular Self-Assembly and Reactivity
The solid-state polymerization of diacetylenes is highly dependent on the crystal packing of the monomers. For a successful topochemical reaction, the diyne units must be pre-organized in a specific orientation. In amine-functionalized diacetylenes, hydrogen bonding plays a crucial role in this preorganization. nih.gov
A significant future direction is the development of computational models to predict the crystal structure and, consequently, the polymerizability of new diyne-diamine salts. By using molecular dynamics and density functional theory (DFT) calculations, it may be possible to screen potential functionalized derivatives of hexa-2,4-diyne-1,6-diamine for their likelihood of forming a reactive crystal packing.
Table 2: Parameters for Predictive Modeling of Diacetylene Self-Assembly
| Parameter | Modeling Technique | Predicted Outcome |
|---|---|---|
| Intermolecular Interactions (e.g., H-bonding) | DFT, Molecular Dynamics | Crystal packing and monomer orientation |
| Monomer Conformation | Conformational Analysis | Likelihood of achieving reactive geometry |
Exploration of New Methodologies for Defect Engineering in Polydiacetylene Crystals
While perfect crystalline order is often sought in polydiacetylenes to maximize conjugation length and achieve desired electronic properties, the intentional introduction of defects is an emerging strategy to tune material properties. Defect engineering could be used to alter the colorimetric response, create active sites for catalysis, or modify the mechanical properties of polydiacetylene crystals derived from this compound.
One approach to defect engineering is the co-crystallization of the primary monomer with a "guest" molecule that disrupts the crystal packing in a controlled manner. The choice of the guest molecule and its concentration could be used to control the density and type of defects.
Another avenue is the use of external stimuli, such as localized heating or focused light, to create defects in specific regions of a polydiacetylene crystal. This could allow for the patterning of the material with different properties, leading to applications in optical data storage or the creation of complex sensor arrays. The development of advanced characterization techniques will be crucial to understanding the nature of these engineered defects and their impact on the material's function.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for analyzing sulfuric acid concentration in hydrocarbon emulsions?
- Methodological Answer : Titration with standardized sodium hydroxide (NaOH) using phenolphthalein as an indicator is a robust analytical method. Acid samples should be prepared by weight, with triplicate analyses to minimize error. This approach was validated in controlled release experiments, achieving a recovery precision of ±0.3% . For emulsions, periodic sampling of equilibrium acid storage tanks and hydrocarbon stocks is critical to ensure consistency.
Q. How should researchers design experiments to quantify sulfuric acid recovery during accidental releases?
- Methodological Answer : Use a release vessel simulating industrial conditions (e.g., 35 ft³ volume, 2-inch diameter release line) with controlled pressure and temperature. Include a 1/4-inch orifice to avoid scale-up effects, and employ capture pans for acid recovery measurement. Post-release, allow 30 minutes for phase separation and hydrocarbon evaporation before analysis. Video recordings and real-time data acquisition (pressure, emulsion composition) enhance reproducibility .
Q. What safety protocols are essential when handling sulfuric acid-diamine mixtures in laboratory settings?
- Methodological Answer : Implement strict ventilation systems to mitigate airborne acid particles. Use chemically resistant PPE (gloves, goggles) and ensure emergency eyewash stations are accessible. Post-experiment, neutralize residual acid with NaOH before disposal. Avoid direct exposure to frothy acid/hydrocarbon mixtures, which may persist for minutes after release .
Advanced Research Questions
Q. How do diamine-sulfuric acid interactions enhance atmospheric nucleation compared to monoamines?
- Methodological Answer : Flow reactor experiments demonstrate that diamines (e.g., Hexa-2,4-diyne-1,6-diamine) exhibit higher nucleation efficiency due to their dual amine functional groups, which stabilize sulfuric acid clusters more effectively. Field measurements (e.g., Lamont, OK; Atlanta, GA) correlate diamine concentrations (up to tens of pptv) with nucleation rates, suggesting their inclusion in atmospheric models is critical .
Q. How can discrepancies between predicted and observed sulfuric acid dispersion be resolved?
- Methodological Answer : Earlier theoretical models overestimated airborne acid fractions (10–65%) compared to experimental recoveries (92.5–100.4%). To resolve this, replicate release scenarios under extreme conditions (e.g., high-volatility hydrocarbons, elongated release tubes) to test airborne particle formation. Combine laser particle counters with acid titration to quantify un-captured acid .
Q. What role do acid-hydrocarbon emulsion properties play in particle formation dynamics?
- Methodological Answer : Acid volume fraction (0.329–0.734) shows no direct correlation with recovery rates (97.4% ±0.8%), but emulsion stability affects particle morphology. High-speed imaging reveals "acid bubbles" (acid film/hydrocarbon core) formed during hydrocarbon flashing. These structures contribute to airborne residues, necessitating microscopic and gravimetric analysis post-release .
Contradiction Analysis and Data Interpretation
Q. Why do some studies report near-complete sulfuric acid recovery while others suggest significant airborne losses?
- Methodological Answer : Recovery rates depend on emulsion composition and release conditions. For pure acid releases, recovery exceeds 100% due to measurement bias (e.g., trapped moisture). In emulsions, volatile hydrocarbons (e.g., LPG) increase aerosolization, but experimental protocols with controlled orifice sizes and capture pans minimize losses. Discrepancies arise from unaccounted variables like wind speed or hydrocarbon volatility in field studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
